XEN723
Overview
Description
XEN723 is a potent thiazolylimidazolidinone compound that acts as an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This enzyme plays a crucial role in lipid metabolism by catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. This compound has shown significant potential in reducing plasma desaturation indices and improving metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
XEN723 is synthesized through a series of chemical reactions involving the optimization of the thiazolylimidazolidinone series. . The reaction conditions include the use of specific reagents and catalysts to achieve the desired potency and stability.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
XEN723 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with improved potency and stability.
Scientific Research Applications
XEN723 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of Stearoyl-CoA Desaturase 1 and its effects on lipid metabolism.
Biology: Investigated for its role in regulating lipid metabolism and its potential therapeutic applications in metabolic diseases.
Medicine: Explored for its potential use in treating conditions like obesity, type 2 diabetes, and dyslipidemia.
Industry: Used in the development of new drugs and therapeutic agents targeting metabolic pathways .
Mechanism of Action
XEN723 exerts its effects by inhibiting the activity of Stearoyl-CoA Desaturase 1. This enzyme is responsible for the synthesis of monounsaturated fatty acids from saturated fatty acids. By inhibiting this enzyme, this compound reduces the levels of monounsaturated fatty acids, leading to improved metabolic profiles and reduced adiposity. The molecular targets and pathways involved include the regulation of lipid metabolism and energy expenditure .
Comparison with Similar Compounds
Similar Compounds
Triazolone Derivatives: These compounds also inhibit Stearoyl-CoA Desaturase 1 and have shown potential in reducing plasma desaturation indices.
Pyrazolyltriazolone: Another potent inhibitor of Stearoyl-CoA Desaturase 1 with similar effects on lipid metabolism.
Uniqueness of XEN723
This compound stands out due to its significant improvement in in vitro potency and metabolic stability compared to other similar compounds. It has demonstrated a 560-fold improvement in potency and has shown promising results in preclinical studies .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2-oxoimidazolidin-1-yl]-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c1-14-18(19(28)24-12-16-3-2-8-23-11-16)30-20(25-14)27-10-9-26(21(27)29)13-15-4-6-17(22)7-5-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFKEMNMAWPWAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCN(C2=O)CC3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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